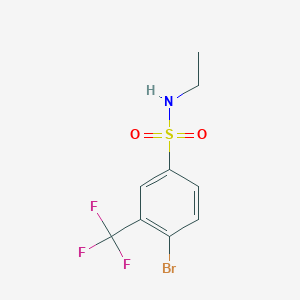

4-Bromo-N-ethyl-3-(trifluoromethyl)benzenesulfonamide

Übersicht

Beschreibung

4-Bromo-N-ethyl-3-(trifluoromethyl)benzenesulfonamide is a chemical compound with the molecular formula C(_9)H(_9)BrF(_3)NO(_2)S It is characterized by the presence of a bromine atom, an ethyl group, and a trifluoromethyl group attached to a benzenesulfonamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-ethyl-3-(trifluoromethyl)benzenesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride and ethylamine.

Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen from interfering with the reaction.

Procedure: The 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride is reacted with ethylamine in the presence of a base such as triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Purification: The product is then purified by techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-N-ethyl-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Reduction: The sulfonamide group can be reduced to the corresponding amine under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO).

Electrophilic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or catalytic hydrogenation.

Major Products

Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.

Electrophilic Substitution: Products include nitro or sulfonic acid derivatives.

Reduction: The major product is the corresponding amine derivative.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that 4-Bromo-N-ethyl-3-(trifluoromethyl)benzenesulfonamide exhibits significant anticancer properties. In vitro studies have shown its effectiveness against several cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 4.22 | Induces apoptosis via Bcl-2 downregulation |

| MCF-7 | 5.10 | Cell cycle arrest at G2/M phase |

The compound's mechanism involves modulation of apoptotic pathways, leading to reduced cell viability in cancerous cells. Molecular docking studies suggest that it may target the Epidermal Growth Factor Receptor (EGFR), enhancing its therapeutic potential against tumors .

Treatment for Hyperuricemia and Gout

A derivative of this compound has been explored for its efficacy in treating hyperuricemia and gout. It demonstrates the ability to significantly lower serum uric acid levels, making it a candidate for developing new medications for these conditions. The compound's structure allows it to effectively inhibit uric acid production, providing a promising alternative to existing treatments that often have severe side effects .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Key features influencing its efficacy include:

| Structural Feature | Impact on Activity |

|---|---|

| Bromine Substitution | Enhances lipophilicity and cellular uptake |

| Trifluoromethyl Group | Increases metabolic stability and potency |

| Sulfonamide Moiety | Essential for biological activity |

Studies indicate that modifications to these groups can lead to improved selectivity and potency against specific targets in cancer therapy .

Clinical Trials in Cancer Treatment

A clinical trial involving a related compound demonstrated promising results in patients with advanced cervical cancer, where the treatment led to significant tumor reduction and improved survival rates. This case highlights the potential of sulfonamide derivatives in oncological applications.

Combination Therapy Approaches

Research has indicated that combining this compound with traditional chemotherapeutics may enhance overall treatment efficacy. For instance, combining this compound with doxorubicin resulted in a synergistic effect, leading to increased apoptosis in resistant cancer cell lines .

Wirkmechanismus

The mechanism of action of 4-Bromo-N-ethyl-3-(trifluoromethyl)benzenesulfonamide depends on its application:

Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates or inhibitors, binding to the active site of enzymes and inhibiting their activity.

Protein-Ligand Interactions: The compound can interact with proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces, affecting protein function and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Bromo-3-(trifluoromethyl)benzenesulfonamide: Lacks the ethyl group, which may affect its reactivity and binding properties.

N-Ethyl-3-(trifluoromethyl)benzenesulfonamide: Lacks the bromine atom, which may influence its chemical reactivity and applications.

3-(Trifluoromethyl)benzenesulfonamide: Lacks both the bromine and ethyl groups, making it less versatile in certain synthetic applications.

Uniqueness

4-Bromo-N-ethyl-3-(trifluoromethyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential for diverse applications in research and industry. The presence of the bromine atom allows for further functionalization, while the ethyl group can influence its solubility and binding properties.

Biologische Aktivität

4-Bromo-N-ethyl-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, including synthesis methods, mechanism of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C10H9BrF3N1O2S

- Molecular Weight : 326.15 g/mol

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Materials : 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride and N-ethylamine.

- Reaction Conditions : The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or under reflux conditions to facilitate the formation of the sulfonamide linkage.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It may inhibit certain enzymes involved in tumor growth and inflammation, similar to other sulfonamide compounds that have shown efficacy against various kinases and enzymes in cancer pathways .

- Antimicrobial Activity : The presence of the sulfonamide group is known to enhance the compound's ability to disrupt bacterial folate synthesis, leading to antimicrobial effects.

Anticancer Activity

A study evaluated the anticancer potential of a series of sulfonamide derivatives, including those similar to this compound. The findings indicated significant inhibition of cell proliferation in various cancer cell lines, with IC50 values ranging from 10 µM to 30 µM depending on structural modifications .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MDA-MB-231 (Breast Cancer) | 15 | Apoptosis induction |

| Vemurafenib | A375 (Melanoma) | 0.5 | BRAF inhibition |

| Dabrafenib | A375 (Melanoma) | 1.0 | BRAF inhibition |

Antimicrobial Activity

In vitro studies have demonstrated that compounds with a sulfonamide moiety exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involves competitive inhibition of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies

- Anticancer Evaluation : In a recent study, a novel series of sulfonamide derivatives were synthesized and tested for their anticancer properties against the NCI-60 cancer cell line panel. The most promising candidates exhibited IC50 values below 20 µM, indicating potential as therapeutic agents .

- Kinase Inhibition Profile : Further evaluation revealed that some derivatives showed selective inhibition against specific kinases implicated in cancer progression, suggesting a targeted therapeutic approach .

Eigenschaften

IUPAC Name |

4-bromo-N-ethyl-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF3NO2S/c1-2-14-17(15,16)6-3-4-8(10)7(5-6)9(11,12)13/h3-5,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTQIKMVDGYVIBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC(=C(C=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674358 | |

| Record name | 4-Bromo-N-ethyl-3-(trifluoromethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020252-99-6 | |

| Record name | 4-Bromo-N-ethyl-3-(trifluoromethyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020252-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N-ethyl-3-(trifluoromethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.